

Technical Deep Dive: 3-Chloro-4-vinylpyridine

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Compound of Interest

Compound Name: 3-Chloro-4-vinylpyridine

CAS No.: 1168722-58-4

Cat. No.: B1404089

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Executive Summary & Core Identity

3-Chloro-4-vinylpyridine (CAS: 1168722-58-4) is a bifunctional pyridine derivative characterized by a reactive vinyl group at the C4 position and a chlorine substituent at the C3 position.^{[1][2][3][4][5]}

While 4-vinylpyridine is a standard monomer for pH-responsive polymers, the introduction of the chlorine atom at the 3-position fundamentally alters the molecule's electronics.^{[1][2]} The -I (inductive withdrawing) effect of the chlorine lowers the LUMO energy of the vinyl group, making it a significantly more potent Michael acceptor than unsubstituted 4-VP.^[1] This property is exploited in the synthesis of fused ring systems (e.g., naphthyridines) but also renders the monomer highly prone to spontaneous polymerization, requiring rigorous handling protocols.

Chemical Identity Table

Property	Data
CAS Number	1168722-58-4
IUPAC Name	3-Chloro-4-ethenylpyridine
Molecular Formula	C ₇ H ₆ ClN
Molecular Weight	139.58 g/mol
Appearance	Colorless to light yellow liquid (oxidizes/polymerizes to brown)
Solubility	Soluble in DCM, THF, MeOH; sparingly soluble in water
Storage	< -20°C, under Argon, stabilized (typically w/ Hydroquinone)

Synthetic Pathways: From Precursor to Monomer[2]

For research applications requiring high purity, the industrial "aldol-like" condensation used for 4-VP (4-picoline + formaldehyde) is often insufficient due to side reactions involving the chlorine.[1][2] Two superior laboratory protocols are recommended.

Protocol A: Wittig Olefination (High Fidelity)

This method is preferred for generating small, high-purity batches for drug discovery, avoiding the harsh dehydration conditions of the industrial route.

Reagents:

- Substrate: 3-Chloroisonicotinaldehyde (3-Chloro-4-pyridinecarboxaldehyde)[1][2]
- Ylide Source: Methyltriphenylphosphonium iodide ()
- Base: [ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">](#)

-Butyllithium (
-BuLi) or Potassium tert-butoxide (
)[2]

- Solvent: Anhydrous THF

Step-by-Step Workflow:

- Ylide Formation: Suspend $\text{P}(\text{C}_6\text{H}_5)_3$ (1.1 eq) in anhydrous THF at 0°C under N₂. Dropwise add -BuLi (1.1 eq).^[2] Stir for 30 min until the solution turns bright yellow (phosphorane formation).
- Addition: Cool the ylide solution to -78°C. Add 3-chloroisonicotinaldehyde (1.0 eq) dissolved in THF dropwise.
- Reaction: Allow the mixture to warm to Room Temperature (RT) over 2 hours. The color will fade as the betaine intermediate collapses to the alkene.
- Workup: Quench with saturated NH₄Cl.
• Extract with EtOAc.
• The triphenylphosphine oxide (TPPO) byproduct precipitates and can be removed via filtration/silica plug.
- Purification: Flash chromatography (Hexane/EtOAc). Crucial: Add 1% Triethylamine to the eluent to prevent acid-catalyzed polymerization on the silica gel.^{[1][2]}

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

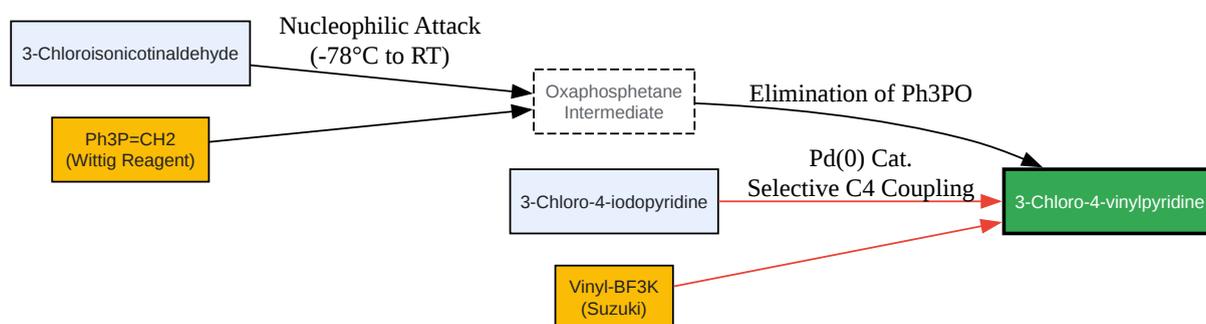
Ideal when starting from di-halogenated pyridines.^{[1][2]}

- Substrate: 3-Chloro-4-iodopyridine (selective coupling at C4 due to weaker C-I bond vs C-Cl).[1][2]
- Coupling Partner: Potassium vinyltrifluoroborate (Suzuki) or Vinyltributyltin (Stille).
- Catalyst:

or

.

Visualization: Synthesis Logic



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Figure 1: Two primary synthetic routes.[1][2] The Wittig route (top) offers mild conditions, while Pd-coupling (bottom) utilizes halogenated precursors.[1]

Reactivity Profile & Mechanism[1][2]

The 3-chloro substituent is not merely a bystander; it dictates the reactivity landscape.[1][2]

Electronic Activation (The "Super-Michael" Effect)

The pyridine ring is electron-deficient. Adding a chlorine atom at C3 imposes a strong inductive effect (-I) and a weak mesomeric effect (+M), with the inductive withdrawal dominating.

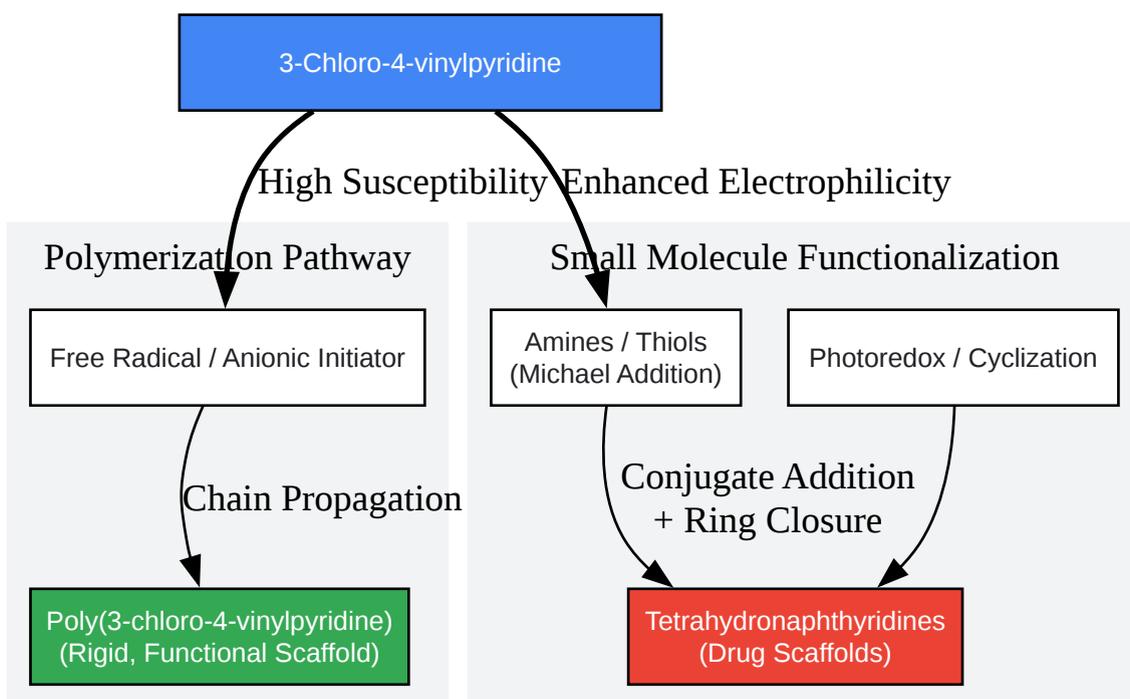
- Consequence: The electron density at the vinyl carbon is significantly depleted compared to 4-VP.^[2]
- Application: This makes **3-chloro-4-vinylpyridine** an aggressive Michael acceptor.^{[1][2]} It reacts rapidly with amines, thiols, and enolates. In photoredox catalysis, this high reactivity can lead to uncontrolled oligomerization if radical concentrations are not managed (see Safety).

Polymerization Kinetics

Unlike styrene or simple 4-VP, the steric bulk of the chlorine at C3 creates "steric pressure" on the vinyl group at C4.^[1]

- Radical Polymerization: The monomer polymerizes readily. However, the resulting polymer, Poly(**3-chloro-4-vinylpyridine**), has a more rigid backbone than P4VP due to restricted rotation caused by the Cl atom.^{[1][2]}
- Self-Initiation: The compound is known to undergo spontaneous thermal polymerization.^{[1][2]}
Expert Tip: Never store neat monomer at room temperature without an inhibitor (e.g., 100-500 ppm tert-butylcatechol or hydroquinone).^{[1][2]}

Visualization: Reactivity Divergence



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Figure 2: The monomer serves as a gateway to both functional polymers (left) and complex fused-ring drug pharmacophores (right).[1][2]

Applications in Drug Development[3][10][11] Fragment-Based Drug Discovery (FBDD)

3-Chloro-4-vinylpyridine is a "privileged structure" precursor.[1][2]

- **Naphthyridine Synthesis:** It is a key starting material for synthesizing 1,6- and 1,7-tetrahydronaphthyridines (THNs).[1][2] Through photoredox-catalyzed Hydrogen Atom Transfer (HAT) with alkyl amines, the vinyl group captures the amine radical, and the resulting intermediate cyclizes onto the pyridine ring (displacing the Cl or via C-H activation).
- **Kinase Inhibitors:** The 3-chloro-4-substituted pyridine motif appears in patents for PLK4 (Polo-like kinase 4) inhibitors, used in oncology to target centrosome duplication.[1][2] The vinyl group serves as a "warhead" precursor or a linker attachment point.

Functional Materials[1][2][9][10]

- Orthogonal Functionalization: In polymers, the pyridine nitrogen can be quaternized (pH responsive), while the chlorine atom remains available for post-polymerization modification (e.g., Pd-catalyzed cross-coupling on the polymer backbone), a capability lacking in standard P4VP.

Safety & Handling Protocols (Self-Validating)

Warning: This compound is a lachrymator, skin irritant, and potential sensitizer.

- Inhibition Check: Upon receipt, verify inhibitor presence. If distilling for polymerization, do so under reduced pressure (< 10 mmHg) at the lowest possible temperature (< 60°C) to prevent thermal runaway.
- Storage: Store at -20°C. If the liquid turns viscous or cloudy, polymerization has initiated.[1]
- Quenching Spills: Do not use water (low solubility). Absorb with sand/vermiculite. Treat the waste as halogenated organic waste.
- Glassware: Treat all glassware with base (KOH/Isopropanol bath) after use to remove traces of polymer which binds strongly to glass.

References

- Synthesis via Wittig Reaction
 - Methodology adapted from: Marcoux, D., & Charette, A. B. (2008). "Stereoselective Synthesis of 2-Substituted 3-Piperidines." *Journal of Organic Chemistry*. (General protocol for pyridine-vinyl synthesis).
 - Specific Application: Patents citing **3-chloro-4-vinylpyridine** as intermediate for kinase inhibitors (e.g., US20110065702A1).[1][2]
- Photoredox Reactivity & Naphthyridines
 - Leitch, J. A., et al. (2023).[3] "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." *Communications Chemistry*.

- Relevance: Details the reaction of **3-chloro-4-vinylpyridine** with amines and notes its high polymeriz
- General Pyridine Polymerization Kinetics
 - Fischer, H. (2001).
- Compound Data & Safety
 - PubChem CID: 54568600 (3-Chloro-4-ethenylpyridine).[1][2]

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Sources

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- [2. 72093-04-0|3-Chloro-4-methylpyridine|BLD Pharm \[bldpharm.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. 4-Vinylpyridine | CAS#:100-43-6 | Chemsrce \[chemsrc.com\]](#)
- [5. 100868-46-0|3,5-Dichloro-4-methylpyridine|BLD Pharm \[bldpharm.com\]](#)
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